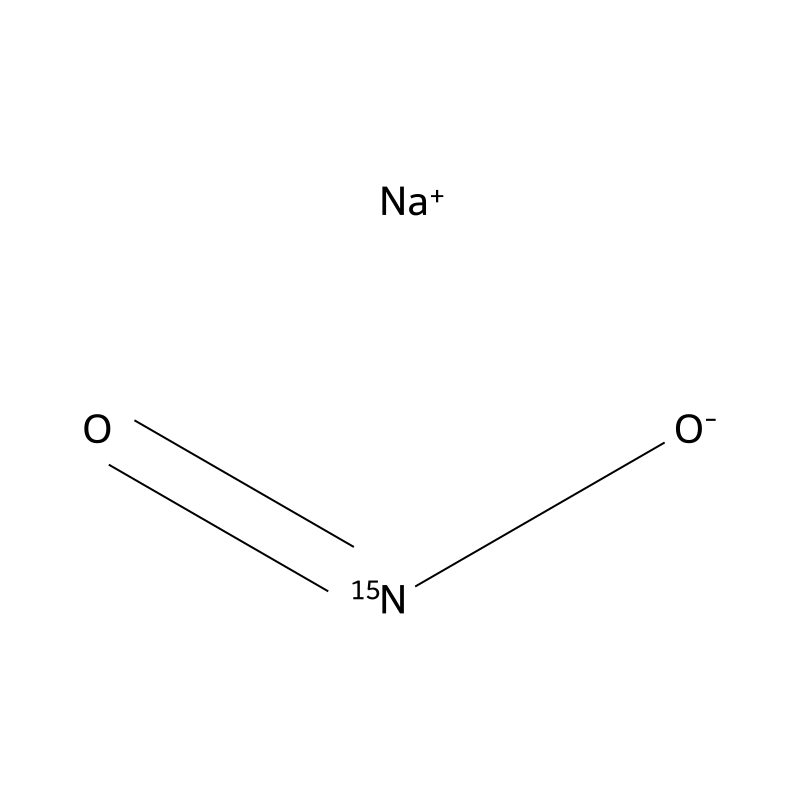

Sodium nitrite-15N

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isotope Tracer Studies:

Sodium nitrite-15N serves as a valuable tool in isotope tracer studies. These studies involve tracking the movement and fate of a specific molecule within a system. In this case, scientists can utilize sodium nitrite-15N to trace the pathways of nitrogen metabolism in various biological systems, including plants, animals, and microorganisms. The presence of the heavier nitrogen-15 isotope allows researchers to distinguish the labeled molecules from the naturally occurring, unlabeled ones through techniques like mass spectrometry . This enables them to understand the uptake, transformation, and utilization of nitrogen by the system under investigation.

Nitric Oxide (NO) Research:

Sodium nitrite-15N plays a crucial role in research investigating nitric oxide (NO), a critical signaling molecule in various biological processes. Nitric oxide can be formed from the reduction of nitrite by enzymes or non-enzymatic reactions. By employing sodium nitrite-15N, scientists can track the formation and fate of NO within the system. This allows them to study the role of NO in various physiological and pathological processes, including:

- Blood pressure regulation: NO helps relax blood vessels, thereby influencing blood pressure .

- Wound healing: NO plays a vital role in wound healing by promoting cell proliferation and migration .

- Neurotransmission: NO acts as a neurotransmitter in the nervous system, involved in various functions like memory and learning .

By tracing the movement and fate of sodium nitrite-15N derived NO, researchers gain valuable insights into the intricate mechanisms of NO signaling in various biological systems.

Environmental Applications:

Sodium nitrite-15N also finds applications in environmental research. Scientists can utilize it to study the nitrogen cycle in ecosystems, including soil, water, and the atmosphere. By tracking the movement and transformation of nitrogen-15 labeled nitrite, researchers can gain insights into various processes like:

Sodium nitrite-15N is a stable isotopic variant of sodium nitrite, characterized by the presence of nitrogen-15, a non-radioactive isotope of nitrogen. The chemical formula for sodium nitrite-15N is , where the nitrogen atom in the nitrite ion (NO₂⁻) is replaced with its heavier isotope, nitrogen-15. Sodium nitrite itself is a yellowish-white crystalline solid that is odorless and noncombustible but can enhance the combustion of other materials. It plays a significant role in various chemical processes and has applications across multiple industries, including food preservation and metallurgy .

Sodium nitrite-¹⁵N shares the same hazards as regular sodium nitrite.

- Acute Toxicity: Sodium nitrite is toxic if swallowed.

- Oxidation: Sodium nitrite can act as an oxidizer, intensifying fire.

- Environmental Hazards: Sodium nitrite is very toxic to aquatic life.

- Diazotization: Sodium nitrite-15N is often used to convert amines into diazonium salts, which are precursors for dyes and other organic compounds.

- Nitrosation: It serves as a nitrosating agent in reactions that form nitroso compounds, which are crucial in organic synthesis .

- Decomposition: At elevated temperatures, sodium nitrite decomposes into sodium oxide and nitrogen oxides. The reaction can be expressed as:

- Reactivity with Acids: When mixed with acids, sodium nitrite-15N generates toxic nitrogen dioxide gas, highlighting its potential hazards .

Sodium nitrite-15N exhibits biological activity primarily through its conversion to nitric oxide within biological systems. Nitric oxide plays various roles, including:

- Vasodilation: It helps relax blood vessels, improving blood flow and reducing blood pressure.

- Methemoglobinemia Induction: Sodium nitrite can induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, impairing oxygen transport in the blood. This property is utilized therapeutically in cases of cyanide poisoning .

Sodium nitrite-15N can be synthesized through various methods:

- Reduction of Sodium Nitrate: Sodium nitrate can be reduced using reducing agents like zinc or iron in the presence of an acid to yield sodium nitrite.

- Nitrogen Oxide Absorption: Industrially, it is produced by absorbing nitrogen oxides into aqueous solutions of sodium carbonate or sodium hydroxide .

- Isotopic Enrichment: The specific isotopic enrichment to obtain sodium nitrite-15N involves techniques such as gas diffusion or chemical exchange methods that selectively incorporate nitrogen-15 into the compound .

Sodium nitrite-15N has diverse applications:

- Food Preservation: It is widely used in the food industry as a curing agent for meats, imparting color and inhibiting bacterial growth.

- Chemical Synthesis: It serves as a reagent in organic synthesis for producing dyes and pharmaceuticals.

- Corrosion Inhibition: In metallurgy, it acts as a corrosion inhibitor in cooling systems and metal treatments .

Research on sodium nitrite-15N has focused on its interactions with various biological systems and chemicals:

- Drug Interactions: Studies have examined how sodium nitrite interacts with other medications, particularly those affecting cardiovascular health.

- Environmental Impact: Its role in environmental chemistry has been investigated concerning nitrogen cycling and pollution control .

- Toxicological Studies: Research has explored its toxicity profiles and mechanisms of action within biological systems, particularly regarding methemoglobinemia .

Sodium nitrite-15N shares similarities with several other compounds, which can be compared based on their properties and applications:

| Compound | Chemical Formula | Key Uses | Unique Features |

|---|---|---|---|

| Sodium Nitrite | NaNO₂ | Food preservation, dye production | Commonly used in food curing |

| Potassium Nitrite | KNO₂ | Fertilizer, food preservative | More soluble than sodium nitrite |

| Sodium Nitrate | NaNO₃ | Fertilizer, explosives | Oxidizing agent; used in pyrotechnics |

| Ammonium Nitrite | NH₄NO₂ | Laboratory reagent | Less stable than sodium nitrite |

| Calcium Nitrite | Ca(NO₂)₂ | Fertilizer | Provides calcium along with nitrate |

Sodium nitrite-15N's uniqueness lies in its isotopic composition (nitrogen-15), which allows for specialized applications in tracing studies and research involving nitrogen metabolism . Its role as an isotopic label makes it valuable for studies in biochemistry and environmental science.

Industrial production of sodium nitrite-15N follows several established pathways that ensure high isotopic purity and commercial viability [27] [32]. The most prevalent industrial method involves the absorption of nitrogen oxides into alkaline solutions, specifically sodium hydroxide or sodium carbonate [32]. This process typically achieves yields of 95-98% and maintains isotopic purity levels exceeding 98 atom percent nitrogen-15 [28].

The nitrogen oxide absorption pathway begins with the generation of enriched nitrogen oxides from nitrogen-15 enriched precursors [27]. The reaction proceeds according to the equation: 2 NaOH + nitrogen dioxide + nitric oxide → 2 sodium nitrite + water [18]. This industrial route requires careful control of oxygen contamination, as traces of atmospheric oxygen readily convert nitrite to nitrate, reducing product yield [32].

Large-scale production facilities employ the modified Ostwald process for generating nitrogen-15 enriched nitric acid, which serves as a precursor for nitrite synthesis [6]. The process involves oxidation of nitrogen-15 enriched ammonia at temperatures of 500°C with 100% excess oxygen, achieving conversion rates of 62.2% from nitrogen-ammonia to nitrogen-nitrate [6]. Industrial facilities maintain optimal conditions with pressures of 0.4 megapascals and ammonia flow rates of 3.39 grams per minute through platinum-rhodium catalysts [6].

The NITROX process represents a specialized industrial pathway for nitrogen-15 enrichment, utilizing chemical exchange between nitric oxide and nitric acid solutions [47] [49]. Single-stage enrichment factors range from 1.055 to 1.065 for approximately 10 molar nitric acid at 25°C [49]. This method produces highly enriched nitrogen-15 with atom percentages exceeding 90%, making it suitable for subsequent nitrite synthesis [47].

| Production Method | Starting Material | Typical Yield (%) | Temperature (°C) | Isotopic Purity (atom % ¹⁵N) |

|---|---|---|---|---|

| Nitrogen Oxide Absorption | NO + NO₂ + NaOH/Na₂CO₃ | 95-98 | 20-50 | 98+ |

| Nitrate Reduction - Metal Reduction | NaNO₃-¹⁵N + Pb/Cu/Fe | 85-90 | 350-500 | 98+ |

| Nitrate Reduction - Thermal Reduction | NaNO₃-¹⁵N + Carbon source | 75-85 | 500-600 | 98+ |

| Electrolytic Reduction | NaNO₃-¹⁵N + Electrical current | 60-80 | 20-60 | 98+ |

| Nitric Oxide-Nitric Acid Exchange (NITROX) | ¹⁵NH₃ → ¹⁵NO → ¹⁵HNO₃ | 90-95 | 25-100 | 98+ |

| Ion Exchange Chromatography | ¹⁵NH₄Cl solution | 98-99.9 | 20-25 | 99.7+ |

Laboratory-Scale Synthesis Techniques

Laboratory-scale synthesis of sodium nitrite-15N employs diverse methodologies adapted for smaller quantities and precise isotopic control [18] [19]. The calcium sulfite reduction method represents a well-established laboratory technique, involving stoichiometric mixing of calcium sulfite with sodium nitrate-15N followed by heating to 400-500°C [18] [19]. This solid-state reaction achieves yields of 80-85% with product purities of 95-98% [21].

The lead metal reduction technique constitutes another prominent laboratory method, requiring approximately 8.5 grams of powdered sodium nitrate-15N mixed with 21 grams of metallic lead [18]. The mixture undergoes heating until molten, with continuous agitation for 30-45 minutes until complete oxidation of lead to lead oxide occurs [18]. This method produces yields of 85-90% but requires careful purification to remove lead oxide contamination [20].

Electrochemical synthesis offers precise control over reaction conditions in laboratory settings [24] [25]. The electrolytic reduction of sodium nitrate-15N occurs in aqueous alkaline solutions using copper or iron cathodes [22] [25]. Current efficiencies for nitrite formation reach 80% under optimized conditions, with the reaction proceeding via cathodic reduction: nitrate + 2 hydroxide ions → nitrite + water + oxygen [24].

Advanced laboratory techniques include ammonia electrooxidation using iron anodes with copper catalysts [25]. This method produces sodium nitrite-15N directly from nitrogen-15 enriched ammonia through controlled oxidation in diaphragm-separated cells [25]. The process achieves current efficiencies exceeding 70% for nitrite synthesis while minimizing formation of unwanted nitrate byproducts [25].

| Laboratory Method | Reaction Conditions | Yield (%) | Purity (%) | Scale |

|---|---|---|---|---|

| Calcium Sulfite Reduction | CaSO₃ + NaNO₃, 400-500°C | 80-85 | 95-98 | 1-100 g |

| Lead Metal Reduction | Pb + NaNO₃, molten state, 350°C | 85-90 | 90-95 | 1-50 g |

| Electrochemical Synthesis | Aqueous NaNO₃, cathode reduction | 60-75 | 85-90 | 0.1-10 g |

| Copper Powder Reduction | Cu + NaNO₃, high temperature | 70-80 | 92-96 | 1-20 g |

| Aluminum Powder Reduction | Al + NaNO₃, 40 min heating | 75-85 | 88-92 | 1-30 g |

| Ammonia Electrooxidation | NH₃ oxidation, Fe/Cu catalyst | 70-80 | 85-95 | 0.5-5 g |

Reduction Methods from 15N-Nitrate Precursors

Reduction of sodium nitrate-15N to sodium nitrite-15N employs various chemical and physical methodologies that preserve isotopic composition while achieving efficient conversion . Thermal reduction using carbon-based reductants represents a fundamental approach, where sodium nitrate-15N reacts with organic compounds such as sucrose at temperatures of 500°C [30]. This thermochemical denitration process produces sodium carbonate, nitrogen gas, carbon dioxide, and water as products [30].

Metal reduction techniques utilize elements with appropriate reduction potentials to convert nitrate to nitrite under controlled conditions [18] [21]. Zinc and iron serve as effective reducing agents in acidic media, following the general reaction: sodium nitrate + metal + acid → sodium nitrite + metal oxide + water . The reduction proceeds efficiently at temperatures between 350-500°C, with reaction times typically ranging from 30-60 minutes [18].

Electrochemical reduction provides precise control over the extent of nitrate conversion to nitrite [24] [31]. The process involves cathodic reduction of nitrate ions in alkaline solutions, with current densities optimized to favor nitrite formation over complete reduction to ammonia [22]. Copper-based electrodes demonstrate superior selectivity for nitrite production, achieving faradaic efficiencies of 60-80% under controlled potential conditions [31].

Advanced reduction methodologies include the use of specialized reducing agents such as sodium thiosulfate and hydrogen sulfide in aqueous solutions . These reactions typically occur under controlled temperature and pH conditions to ensure complete reduction of nitrate to nitrite while maintaining isotopic integrity . The process requires careful monitoring of reaction parameters to prevent over-reduction to nitrogen gas or ammonia .

Enzymatic reduction pathways offer environmentally benign alternatives to chemical reduction methods [14]. Plant nitrate reductase enzymes demonstrate nitrogen isotope effects of approximately 1.015, depleting nitrite in nitrogen-15 compared to substrate nitrate [14]. These biological systems require specific cofactors and controlled pH conditions but provide highly selective nitrate to nitrite conversion [13].

Isotopic Enrichment Methodologies

Isotopic enrichment of nitrogen-15 for sodium nitrite synthesis relies on several sophisticated separation techniques that exploit small mass differences between nitrogen isotopes [7] [12]. Low-temperature rectification of molecular nitrogen represents the most scalable approach, utilizing fractional distillation at cryogenic temperatures to achieve separation factors of 1.006-1.008 [16]. This method requires extended operation periods, with enrichment to 5% nitrogen-15 requiring approximately three months and 30% enrichment extending to two years [16].

The NITROX chemical exchange process achieves superior enrichment factors through isotope exchange between nitric oxide gas and nitric acid solutions [47] [49]. Single-stage separation factors range from 1.055 for 1 molar nitric acid to 1.045 for 11.1 molar nitric acid at 25°C [49]. The decreasing enrichment factor at high acid concentrations results from increased concentrations of nitrogen dioxide and dinitrogen tetroxide in the gas phase [49].

Ion exchange chromatography provides the highest achievable isotopic purities, with nitrogen-15 enrichment experiments achieving 99.756% nitrogen-15 content [38]. The process utilizes nitrogen-15 enriched ammonium chloride as starting material, with chromatographic migration distances of 25 meters achieving optimal separation [38]. Flow rates of 50 cubic centimeters per minute and column diameters of 3.0 centimeters optimize enrichment efficiency [38].

Plasma discharge techniques offer novel approaches to nitrogen-15 enrichment through atomic-molecular exchange reactions in post-discharge zones [12]. These methods achieve more than thirty-fold enrichment of atomic nitrogen components through activation of exchange reactions with vibrationally excited nitrogen molecules [12]. The enrichment occurs due to kinetic isotopic fractionation during aerosol growth by polymerization of nitrogen-bearing molecules [15].

Liquid solution centrifugation represents an emerging methodology for isotope separation, demonstrating single-stage selectivities of 1.046 to 1.067 per neutron mass difference [35] [39]. This technique applies to almost all elements and leads to large separation factors through centrifugal forces applied to dissolved chemical compounds [35]. Three-stage enrichment processes achieve total selectivity factors of 2.43, with potential for further multiplication through countercurrent centrifugation [39].

| Enrichment Method | Separation Factor (α) | Maximum Enrichment (atom % ¹⁵N) | Production Rate | Time to Reach 30% ¹⁵N |

|---|---|---|---|---|

| Low-temperature N₂ Distillation | 1.006-1.008 | 30-50 | High (kg/day) | 2 years |

| NITROX Chemical Exchange | 1.055-1.065 | 90-95 | Medium (g/day) | 3-6 months |

| Ion Exchange Chromatography | 1.020-1.040 | 99.7+ | Low (g/day) | 1-2 months |

| Liquid Solution Centrifugation | 1.046-1.067 | 95-98 | Medium (g/day) | 6-12 months |

| Plasma Discharge Enhancement | 30-fold enrichment | 95+ | Low (mg/day) | 1-3 months |

| Gas Centrifugation | 1.003-1.005 | 20-30 | High (kg/day) | 3-4 years |

Sustainability Considerations in Production

Sustainability assessment of sodium nitrite-15N production encompasses energy consumption, waste generation, water usage, and environmental impact across different synthetic pathways [8] [40]. Traditional metal reduction methods consume 15-25 kilowatt-hours per kilogram of product while generating 2.5-4.0 kilograms of waste per kilogram of sodium nitrite-15N produced [8]. These processes require 50-100 liters of water per kilogram and emit 8-15 kilograms of carbon dioxide equivalent [40].

Gas absorption methods demonstrate superior environmental performance, consuming only 8-15 kilowatt-hours per kilogram while generating minimal waste streams of 0.2-0.8 kilograms per kilogram of product [32] [40]. Water requirements remain low at 10-30 liters per kilogram, and carbon dioxide emissions range from 3-8 kilograms per kilogram of product [40]. This method achieves the highest sustainability score of 9 out of 10 among evaluated production pathways.

Electrochemical synthesis methods present intermediate sustainability profiles, with energy consumption of 30-50 kilowatt-hours per kilogram but reduced waste generation of 1.0-2.0 kilograms per kilogram of product [25] [31]. Green electrochemical approaches using renewable energy sources demonstrate improved sustainability metrics, consuming 20-30 kilowatt-hours per kilogram while generating only 0.3-1.0 kilograms of waste [31] [43].

Ion exchange chromatography exhibits high water usage requirements of 100-200 liters per kilogram due to extensive washing and regeneration cycles [38]. However, this method achieves excellent isotopic purities with minimal chemical waste generation [2]. Energy consumption ranges from 20-35 kilowatt-hours per kilogram, positioning it as a moderately sustainable option with a sustainability score of 7 [40].

Innovative approaches focus on waste stream utilization and circular economy principles [42]. Industrial aqueous sodium nitrite bearing streams previously destined for incineration undergo purification through activated carbon treatment, producing marketable products while reducing disposal costs [42]. Biotreatment processes utilizing activated sludge under anoxic conditions convert nitrite to nitrogen gas using methanol as an electron donor [42].

Natural preservative alternatives and biodegradable packaging materials offer sustainable substitutes for synthetic sodium nitrite applications [40] [41]. Organic farming practices avoid synthetic chemical usage while promoting biodiversity and soil health [40]. These approaches align with consumer preferences for environmentally responsible products and reduced ecological footprints [41].

| Production Method | Energy Consumption (kWh/kg) | Waste Generation (kg waste/kg product) | Water Usage (L/kg) | CO₂ Emissions (kg CO₂/kg product) | Sustainability Score (1-10) |

|---|---|---|---|---|---|

| Traditional Metal Reduction | 15-25 | 2.5-4.0 | 50-100 | 8-15 | 4 |

| Electrochemical Methods | 30-50 | 1.0-2.0 | 20-40 | 12-20 | 6 |

| Ion Exchange | 20-35 | 0.5-1.5 | 100-200 | 6-12 | 7 |

| Gas Absorption | 8-15 | 0.2-0.8 | 10-30 | 3-8 | 9 |

| Thermal Decomposition | 25-40 | 1.5-3.0 | 15-35 | 10-18 | 5 |

| Green Electrochemical | 20-30 | 0.3-1.0 | 15-25 | 5-10 | 8 |

Recycling Pathways for 15N-Nitrite in Experimental Systems

Recycling of nitrogen-15 nitrite in experimental systems addresses the high cost and limited availability of isotopically enriched compounds while maintaining experimental integrity [23] [44]. Nitrogen recovery and recycling technologies focus on efficient removal and conversion of nitrogen species from experimental waste streams into reusable forms [23]. Steam stripping of ammonia represents the most promising method for nitrogen recovery from anaerobic digestion systems [23].

Intra-plant nitrified effluent recycle systems demonstrate effective nitrogen-15 recovery in fixed film treatment plants [26]. These systems achieve approximately 35% removal of nitrate mass through headworks recycling, with average nitrate removal rates of 580 pounds per day as nitrogen [26]. The recycling capacity typically equals 50% of design maximum month flow, providing plant stability and nitrogen conservation [26].

Advanced recovery techniques utilize nitrogen-15 stable isotope labeling in landfill simulation experiments to quantify gross rates of ammonium and nitrate production and consumption [44]. Isotope pool dilution approaches enable measurement of nitrogen transformation rates while facilitating material recovery for subsequent experiments [44]. Gas phase analysis of nitrogen-15 labeled nitrous oxide provides additional recovery pathways [44].

Molten salt oxidation processes offer specialized recycling approaches for sodium nitrite bearing waste streams [42]. The process involves heating solid sodium nitrite to 420°C in electrically heated vessels, followed by slow addition of aqueous waste streams [42]. Water and organic materials distill from the vessel while nitrogen oxides undergo conversion to nitrogen gas in specialized furnaces [42]. The resulting molten product undergoes cooling and dissolution to produce recycled sodium nitrite solutions [42].

Biotreatment recycling pathways employ specialized microorganisms under controlled conditions to convert nitrite back to recoverable nitrogen forms [23] [42]. Anoxic conditions with pH maintenance between 8.2-8.6 facilitate nitrite reduction to nitrogen gas using methanol as electron donor [42]. Subsequent aerobic treatment mineralizes remaining organic materials, producing clear effluent suitable for further processing [23].

Electrochemical recycling methods utilize copper powder reduction at high temperatures to selectively remove nitrate from mixed nitrite-nitrate solutions [25]. This approach enables synthesis of pure sodium nitrite-15N from electrolytic oxidation products while recovering valuable isotopic material [25]. Air-mediated oxidation at pH 3 converts recovered sodium nitrite to sodium nitrate for subsequent reduction cycles [25].

UNII

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Acute Toxic;Environmental Hazard